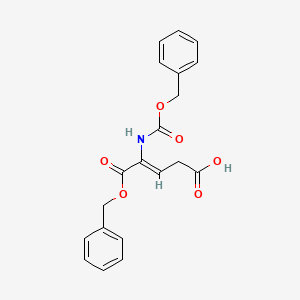

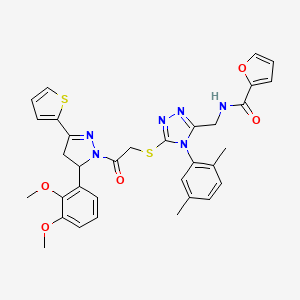

(Z)-5-(benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopent-3-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-5-(benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopent-3-enoic acid is a useful research compound. Its molecular formula is C20H19NO6 and its molecular weight is 369.373. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Sensing Biological Zinc(II)

A study on fluorescein-based dyes, specifically QZ1 and QZ2, highlighted their application in sensing biological Zinc(II) due to their significant fluorescence enhancements upon Zn(II) coordination. These dyes exhibit micromolar K(d) values for Zn(II) and are selective over biologically relevant concentrations of various metals, demonstrating potential for in vivo Zn(II) detection (Nolan et al., 2005).

Coordination Polymers for Photophysical Properties

Research on aromatic carboxylic acids and their derivatives, including 3,5-bis(benzyloxy)benzoic acid (HL1), has led to the synthesis of lanthanide coordination compounds. These compounds have been characterized by their photophysical properties, indicating their potential in materials science for applications such as luminescence (Sivakumar et al., 2011).

Antimicrobial Activity

The synthesis of biologically active compounds using fatty acid hydrazides has shown good antimicrobial activity against E. coli, showcasing the role of chemical synthesis in developing new antimicrobial agents (Banday et al., 2010).

Novel Amino Acid Synthesis

The synthesis of novel unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), has applications in the synthesis of peptidomimetics and as scaffolds for combinatorial chemistry, illustrating the intersection of organic synthesis and drug discovery (Pascal et al., 2000).

Metal-Organic Frameworks (MOFs)

Studies on the influence of modulators like benzoic acid on the synthesis of Zr-based MOFs demonstrate the importance of synthesis conditions on the properties of these highly ordered structures. Such materials have potential applications in gas storage, catalysis, and as sensors (Schaate et al., 2011).

作用機序

Target of Action

The primary target of (Z)-5-(benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopent-3-enoic acid is the amino group in peptide synthesis and organic chemistry . The compound acts as a protecting group, which is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Mode of Action

The compound interacts with its target by temporarily protecting the amino group in solution synthesis . It is cleaved by hydrogenolysis or strong acids such as neat HF or HBr/acetic acid . This interaction results in changes in the chemical structure of the target, allowing for subsequent reactions to occur.

Biochemical Pathways

The compound affects the biochemical pathway of peptide synthesis. The compound’s action on this pathway allows for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

Pharmacokinetics

It is known that the compound is cleaved by hydrogenolysis or strong acids, indicating that it may be metabolized and excreted following these reactions

Result of Action

The molecular and cellular effects of the compound’s action involve the temporary protection of the amino group, allowing for chemoselectivity in subsequent reactions . This results in the successful synthesis of peptides and organic compounds .

Action Environment

Environmental factors such as pH levels and the presence of strong acids can influence the compound’s action, efficacy, and stability . For instance, the compound is cleaved by strong acids, suggesting that acidic environments may enhance its activity . .

特性

IUPAC Name |

(Z)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pent-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-11H,12-14H2,(H,21,25)(H,22,23)/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYOMVVNBDCIQS-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(=CCC(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C(=C/CC(=O)O)/NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2541369.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2541372.png)

![[(4R,4aS,8aS)-4-formyl-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B2541376.png)

![2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide](/img/structure/B2541381.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2541382.png)

![(E)-2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2541383.png)

![Ethyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2541384.png)

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide](/img/structure/B2541389.png)